1-(4-Bromophenyl)-3-ethylurea

Description

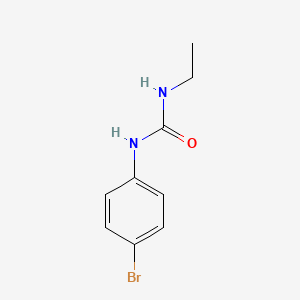

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNDEIBZUWFUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82745-18-4 | |

| Record name | 1-(4-BROMOPHENYL)-3-ETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 1 4 Bromophenyl 3 Ethylurea

Established Synthetic Pathways to 1-(4-Bromophenyl)-3-ethylurea

Conventional methods for synthesizing this compound have long relied on foundational reactions in organic chemistry. These pathways are well-documented and have been the bedrock of urea (B33335) synthesis for many years.

Conventional Amine-Isocyanate Coupling Strategies

The most common and direct route to this compound involves the coupling of an amine with an isocyanate. This reaction is a cornerstone of urea synthesis due to its high efficiency and selectivity. The primary approach involves the reaction of 4-bromoaniline (B143363) with ethyl isocyanate. The nucleophilic nitrogen of the 4-bromoaniline attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage.

Alternatively, the synthesis can proceed via the reaction of ethylamine (B1201723) with 4-bromophenyl isocyanate. This flexibility allows for the selection of starting materials based on their commercial availability and cost. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating to ensure completion.

A significant advantage of this method is the high yield and purity of the final product, often requiring minimal purification. The isocyanate group is highly reactive towards nucleophiles like amines, making the reaction proceed readily without the need for a catalyst. nih.gov

Phosgene (B1210022) and Phosgene Equivalent Mediated Syntheses

Historically, phosgene (COCl₂) was a key reagent in the industrial production of isocyanates, which are immediate precursors to ureas. newdrugapprovals.orgnih.gov The synthesis of this compound using this methodology would involve the initial reaction of 4-bromoaniline with phosgene to generate 4-bromophenyl isocyanate. This isocyanate would then be reacted with ethylamine to yield the desired product.

Due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene equivalents have been developed. newdrugapprovals.org Triphosgene, a solid and therefore more manageable compound, can be used to generate phosgene in situ, minimizing the hazards associated with handling the gas directly. newdrugapprovals.orgresearchgate.net The reaction mechanism involves the formation of a carbamoyl (B1232498) chloride intermediate from the amine and phosgene (or its equivalent), which then reacts with a second amine to form the urea.

While effective, the use of phosgene and its equivalents is becoming less common due to safety and environmental concerns, as well as the generation of corrosive byproducts like hydrochloric acid. nih.gov

Emerging and Sustainable Synthetic Approaches for this compound

In recent years, a significant shift towards more environmentally friendly and efficient synthetic methods has been observed in chemical manufacturing. The synthesis of ureas, including this compound, has benefited from these advancements.

Metal-Free Catalysis in Urea Formation

The development of metal-free catalytic systems for urea synthesis represents a significant step forward in green chemistry. These methods aim to replace traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. google.comacs.org One such approach involves the direct carbonylation of amines using carbon dioxide as a C1 building block. vapourtec.com While still an area of active research, metal-free catalysts, such as certain organic bases or frustrated Lewis pairs, can facilitate the reaction between amines and CO₂ to form ureas under milder conditions.

Another innovative metal-free approach is the electrochemical synthesis of urea from nitrogen and carbon dioxide. acs.org This method, while not yet applied specifically to this compound, demonstrates the potential for direct synthesis from abundant starting materials under ambient conditions, driven by electricity. acs.org Furthermore, catalyst-free methods are being explored, such as the synthesis of urea from nitrate (B79036) and carbon dioxide in water microdroplets, which relies on the unique reactivity at the gas-water interface. nih.gov

| Catalyst Type | Reactants | Key Advantages |

| Organic Bases | Amines, CO₂ | Avoids toxic metals, milder reaction conditions |

| Electrocatalysis | N₂, CO₂ | Utilizes abundant starting materials, ambient conditions |

| Catalyst-Free (Microdroplets) | Nitrate, CO₂ | Eco-friendly, no catalyst required |

Continuous-Flow Reactor Implementations

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netacs.org The synthesis of unsymmetrical ureas has been successfully demonstrated in continuous-flow systems. researchgate.netvapourtec.comacs.org

In a typical setup for synthesizing a compound like this compound, solutions of the reactants (e.g., 4-bromoaniline and ethyl isocyanate, or the components for in situ isocyanate generation) would be pumped through a heated microreactor. The short reaction times and precise temperature control afforded by flow reactors can lead to higher yields and purities of the desired urea. acs.org This technology is particularly beneficial for reactions involving hazardous intermediates, as they are generated and consumed in small quantities within the closed system. newdrugapprovals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The overarching goal is to reduce waste, minimize energy consumption, and use less hazardous materials. ureaknowhow.comrsc.org

Key aspects of applying green chemistry to the synthesis of this urea derivative include:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. The amine-isocyanate coupling is a good example of a highly atom-economical reaction.

Use of Renewable Feedstocks: Exploring routes that utilize starting materials derived from renewable sources. While not yet standard for this specific compound, research into bio-based amines and the use of CO₂ as a C1 source are steps in this direction. rsc.org

Catalysis: Employing catalytic methods, especially those that are metal-free, to reduce the energy requirements of reactions and avoid stoichiometric reagents. google.comnih.gov

Safer Solvents and Reagents: Replacing hazardous solvents and reagents, such as phosgene, with safer alternatives. tno.nlresearchgate.net Water is being explored as a solvent for some urea syntheses. nih.gov

The shift towards these greener synthetic strategies is driven by both environmental regulations and economic considerations, as more efficient and sustainable processes can lead to long-term cost savings. ureaknowhow.com

Derivatization and Chemical Transformations of the this compound Scaffold

The reactivity of this compound is primarily centered around three key areas: the ethyl group, the 4-bromophenyl ring, and the urea linkage itself. Each of these sites offers opportunities for targeted chemical modifications, leading to a wide array of derivatives with potentially unique properties.

The ethyl group of this compound, while seemingly simple, can undergo specific chemical transformations. The nitrogen atom to which the ethyl group is attached can participate in further reactions, and the ethyl chain itself can be a site for functionalization, although this is less common compared to modifications of the aromatic ring.

One potential transformation is the further N-alkylation of the urea nitrogen. While ureas are generally considered weak bases, they can be alkylated under specific conditions. For instance, processes for the N-alkylation of ureas have been developed using alkylating agents such as alkyl halides or sulfates. google.comgoogle.com This would allow for the introduction of a second substituent on the nitrogen atom bearing the ethyl group, leading to N,N-disubstituted ureas. However, O-alkylation to form isoureas can be a competing reaction. google.com

Additionally, while direct functionalization of the ethyl group's carbon chain (e.g., through hydroxylation or halogenation) is not widely reported for this specific molecule, general principles of organic chemistry suggest that radical halogenation could be a possible, albeit potentially unselective, route. The presence of the electron-withdrawing urea group might influence the reactivity of the adjacent methylene (B1212753) group.

Table 1: Potential Functionalization of the Ethyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide (e.g., Butyl bromide), Base | 1-(4-Bromophenyl)-1-butyl-3-ethylurea |

| N-Alkylation | Alkyl methanesulfonate | 1-(4-Bromophenyl)-1-alkyl-3-ethylurea |

The bromine atom on the phenyl ring is a highly versatile functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, thus allowing for significant structural diversification.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. researchgate.netnih.gov By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse library of 1-(biphenyl-4-yl)-3-ethylurea derivatives can be synthesized. The reaction conditions are generally mild and tolerate a wide range of functional groups. researchgate.net

Heck Reaction: The Heck reaction allows for the arylation of alkenes. clockss.orgnih.gov this compound can be coupled with various alkenes (e.g., acrylates, styrenes) using a palladium catalyst to introduce a vinyl or substituted vinyl group at the 4-position of the phenyl ring. ulaval.ca This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethyne. wikipedia.orgorganic-chemistry.org This method can be used to introduce an alkynyl substituent onto the phenyl ring of this compound, opening up further possibilities for derivatization of the triple bond. nih.gov Copper-free Sonogashira protocols have also been developed. pitt.edu

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. Current time information in Bangalore, IN.nih.gov This allows for the synthesis of N-aryl derivatives where the bromine atom is replaced by a primary or secondary amine. This transformation is particularly useful for creating more complex urea derivatives with additional nitrogen-containing moieties. researchgate.net

Table 2: Palladium-Catalyzed Modifications of the 4-Bromophenyl Group

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl urea |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | N-Aryl amine derivative |

The this compound scaffold can be incorporated into larger, more complex molecular structures, often referred to as hybrid molecules. These are created by linking the core urea structure to other pharmacologically relevant moieties, such as heterocycles.

One common strategy involves utilizing the reactivity of the urea nitrogens. For instance, reaction with isocyanates can lead to the formation of biuret-like structures. wikipedia.org More elaborately, the synthesis of complex ureas can be achieved by reacting a suitable precursor with a heterocyclic amine or isocyanate. For example, diaryl urea derivatives with quinoxalindione moieties have been synthesized, demonstrating the feasibility of incorporating complex heterocyclic systems. nih.gov

Another approach involves multi-step synthetic sequences where the initial this compound is modified, for instance, through one of the cross-coupling reactions mentioned above, and the newly introduced functional group is then used for further elaboration into a heterocyclic system. The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcases a strategy where a complex side chain is attached to the phenylurea core. nih.gov The synthesis of isoindol heterocyclic ureas has also been reported, highlighting the diversity of achievable structures. clockss.org

Table 3: Examples of Complex Hybrid Urea Derivatives

| Starting Material/Intermediate | Reaction Partner/Method | Resulting Hybrid Structure |

| 1-(4-Aminophenyl)-3-ethylurea (from reduction of nitro precursor) | Phenyl isocyanate | 1-Ethyl-3-(4-(3-phenylureido)phenyl)urea |

| This compound | Heterocyclic boronic acid (via Suzuki coupling) | 1-(4-Heteroarylphenyl)-3-ethylurea |

| 4-Aminophenoxy derivative of a heterocycle | Ethyl isocyanate | Urea derivative with a heterocyclic ether linkage |

| N-Aminophthalimide | Ethyl N-(4-bromophenyl)carbamate | 1-(4-Bromophenyl)-3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-ethylurea (hypothetical) |

Advanced Structural Characterization and Conformational Analysis of 1 4 Bromophenyl 3 Ethylurea

X-ray Crystallographic Investigations

X-ray crystallography stands as a powerful technique for the precise determination of molecular structures in the crystalline solid state. While a dedicated crystallographic study for 1-(4-Bromophenyl)-3-ethylurea is not extensively documented, a wealth of information can be inferred from the analysis of closely related compounds, such as other substituted phenyl ureas.

Determination of Solid-State Molecular Conformation

The solid-state conformation of this compound is dictated by the spatial arrangement of its constituent atoms. The molecule consists of a 4-bromophenyl group and an ethyl group attached to a central urea (B33335) moiety. The geometry around the urea core is expected to be planar, a common feature in urea derivatives due to the delocalization of the lone pair of electrons on the nitrogen atoms with the carbonyl group.

The conformation of the molecule is largely defined by the torsion angles between the phenyl ring, the urea plane, and the ethyl group. In analogous structures, the phenyl ring is often observed to be nearly coplanar with the urea group, which maximizes π-system conjugation. The ethyl group, being flexible, can adopt various conformations. However, in the solid state, its conformation will be the one that minimizes steric hindrance and optimizes intermolecular interactions.

Table 1: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds, a characteristic feature of urea-containing compounds. The urea moiety provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). This allows for the formation of robust intermolecular hydrogen bonds, typically of the N-H···O type.

These hydrogen bonds are likely to form one-dimensional chains or tapes of molecules. In many crystalline ureas, molecules are linked into centrosymmetric dimers via a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. These dimers then further assemble into more extended structures.

In addition to hydrogen bonding, other intermolecular interactions are expected to play a role in the crystal packing. These include dipole-dipole interactions arising from the polar urea and bromophenyl groups, and weaker van der Waals forces. The presence of the bromine atom also introduces the possibility of halogen bonding (C-Br···O or C-Br···N interactions), which can further influence the supramolecular assembly.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For this compound, this analysis would provide a quantitative breakdown of the different types of intermolecular contacts.

The most significant contributions to the Hirshfeld surface are expected to come from H···H, C···H/H···C, and O···H/H···O contacts. The O···H/H···O contacts, corresponding to the N-H···O hydrogen bonds, would appear as distinct red regions on the d_norm map, indicating their strength and directionality. The analysis would also quantify the contributions of weaker interactions, such as those involving the bromine atom (Br···H/H···Br contacts), providing a comprehensive picture of the forces holding the crystal lattice together. nih.gov

Spectroscopic Elucidation of Molecular Structure and Dynamics

Spectroscopic techniques provide valuable information about the functional groups, bonding, and dynamic behavior of this compound in both the solid and solution states.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural elucidation.

For this compound, the key vibrational modes are associated with the urea moiety, the phenyl ring, and the ethyl group. The C=O stretching vibration (Amide I band) of the urea group is expected to be a strong band in the FT-IR spectrum, typically in the range of 1630-1680 cm⁻¹. The position of this band is sensitive to the extent of hydrogen bonding; stronger hydrogen bonds lead to a shift to lower wavenumbers.

The N-H stretching vibrations are expected to appear as strong bands in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is typically found around 1550-1620 cm⁻¹. The C-N stretching vibrations of the urea group also give rise to characteristic bands. The vibrations of the 4-bromophenyl group, including C-H stretching, C=C stretching, and C-Br stretching, will also be present in the spectra. The ethyl group will show characteristic C-H stretching and bending vibrations.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Urea | N-H Stretch | 3200-3400 |

| Urea | C=O Stretch (Amide I) | 1630-1680 |

| Urea | N-H Bend (Amide II) | 1550-1620 |

| Phenyl Ring | C=C Stretch | 1450-1600 |

| Phenyl Ring | C-H Stretch | 3000-3100 |

| Phenyl Ring | C-Br Stretch | 500-600 |

| Ethyl Group | C-H Stretch | 2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons of the 4-bromophenyl group are expected to appear as a set of doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The N-H protons of the urea group will appear as two distinct signals, likely broadened due to exchange and coupling with adjacent protons. Their chemical shifts are sensitive to solvent and concentration. The protons of the ethyl group will give rise to a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), with chemical shifts and coupling constants characteristic of an ethyl group attached to a nitrogen atom.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of 155-160 ppm. The carbon atoms of the 4-bromophenyl ring will have chemical shifts in the aromatic region (110-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The carbon atoms of the ethyl group will appear in the aliphatic region of the spectrum.

Table 3: Expected NMR Chemical Shifts for this compound

| Atom | Type | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (C₆H₄) | 7.0 - 7.5 |

| ¹H | N-H (urea) | Variable, broad |

| ¹H | -CH₂- (ethyl) | ~3.2 (quartet) |

| ¹H | -CH₃ (ethyl) | ~1.1 (triplet) |

| ¹³C | C=O (urea) | 155 - 160 |

| ¹³C | Aromatic (C₆H₄) | 110 - 140 |

| ¹³C | -CH₂- (ethyl) | ~35 |

| ¹³C | -CH₃ (ethyl) | ~15 |

By combining the insights from these advanced structural and spectroscopic techniques, a detailed and comprehensive understanding of the chemical compound this compound can be achieved.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical tool for the unequivocal determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or more decimal places, HRMS allows for the calculation of a unique molecular formula. This capability is crucial in the characterization of novel compounds or for confirming the identity of a synthesized molecule like this compound.

For this compound, the theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent elements, has been calculated to be 242.00548 Da. uni.lu An experimental HRMS analysis would be expected to yield a measured m/z value that is extremely close to this theoretical value, thereby confirming the molecular formula, C₉H₁₁BrN₂O. The high accuracy of HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions.

The process involves ionizing the sample and analyzing the ions in a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap instrument. The resulting mass spectrum will show a peak for the molecular ion, and its exact mass provides the basis for confirming the molecular formula.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 9 | 12.00000 | 108.00000 |

| Hydrogen | ¹H | 11 | 1.00783 | 11.08613 |

| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |

| Nitrogen | ¹⁴N | 2 | 14.00307 | 28.00614 |

| Oxygen | ¹⁶O | 1 | 15.99491 | 15.99491 |

| Total Monoisotopic Mass | 242.00552 |

Spectroscopic Techniques in Reaction Monitoring for this compound Synthesis

The synthesis of this compound, typically achieved through the reaction of 4-bromophenyl isocyanate with ethylamine (B1201723), can be effectively monitored in real-time using various spectroscopic techniques. azom.com This monitoring is essential for determining reaction kinetics, optimizing reaction conditions, and ensuring the complete conversion of reactants to the desired product.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for this purpose. irdg.orgnih.gov The reaction can be tracked by observing the disappearance of the characteristic strong absorption band of the isocyanate group (-N=C=O) from the reactant 4-bromophenyl isocyanate, which typically appears around 2250-2275 cm⁻¹. Simultaneously, the formation of the urea product is confirmed by the appearance of new absorption bands. These include the C=O (amide I) stretching vibration around 1630-1680 cm⁻¹ and the N-H bending (amide II) vibration near 1550-1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for monitoring the progress of this synthesis. rsc.orgnih.gov By taking aliquots from the reaction mixture at different time intervals, ¹H NMR spectra can be recorded. The conversion can be followed by observing the changes in the chemical shifts of the protons on the ethyl group and the aromatic ring as the starting materials are consumed and the product is formed. For instance, the chemical environment of the ethyl group's protons in ethylamine will differ significantly from their environment in the final urea product, leading to a noticeable shift in their resonance signals.

| Technique | Reactant (4-bromophenyl isocyanate/ethylamine) | Product (this compound) | Observed Change |

|---|---|---|---|

| FT-IR | Strong -N=C=O stretch at ~2270 cm⁻¹ | C=O stretch at ~1650 cm⁻¹, N-H bend at ~1580 cm⁻¹ | Disappearance of isocyanate peak, appearance of urea peaks |

| ¹H NMR | Distinct signals for ethylamine CH₂ and CH₃ protons | Shifted signals for ethyl group protons adjacent to urea linkage | Change in chemical shifts and integration of proton signals |

Computational and Theoretical Studies on 1 4 Bromophenyl 3 Ethylurea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of many-body systems. tsijournals.com For 1-(4-Bromophenyl)-3-ethylurea, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), can determine its optimized molecular geometry. nih.gov These calculations provide crucial information on bond lengths, bond angles, and torsion angles, which are in good agreement with experimental data from X-ray crystallography. nih.gov

A key aspect of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity and suitability for applications in optoelectronics. nih.gov In a related chalcone, the calculated HOMO-LUMO energy gap was found to be 4.12 eV, indicating its potential for such applications. nih.gov

Furthermore, the distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. This information is vital for understanding charge transfer within the molecule. nih.govsapub.org Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. nih.gov

Table 1: Selected DFT-Calculated Properties for a Related Chalcone

| Property | Calculated Value |

| HOMO-LUMO Energy Gap | 4.12 eV nih.gov |

| C7=O1 Bond Length | 1.223 Å nih.gov |

| C8=C9 Bond Length | 1.345 Å nih.gov |

| O1-C7-C8-C9 Torsion Angle | -5.024° nih.gov |

Data for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, a structurally related compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of electronically excited states. rsc.orgresearchgate.net It is a powerful tool for calculating and interpreting electronic absorption spectra, such as UV-Vis spectra. rsc.orgresearchgate.netresearchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f) of these transitions. sapub.orgresearchgate.net

For molecules similar to this compound, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can accurately predict the UV-Vis absorption bands. sapub.orgrsc.org These calculations can differentiate between various types of electronic transitions, such as π → π* and n → π* transitions, and can elucidate the nature of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netrsc.org The accuracy of these predictions can be enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM). sapub.orgresearchgate.net

For example, in a study of a related chalcone, the experimental UV-Vis absorption spectrum showed a major band at 304 nm, which was attributed to a π-π* transition. The corresponding energy band-gap calculated from the absorption edge was 3.60 eV, which is comparable to the theoretically calculated HOMO-LUMO gap. nih.gov TD-DFT calculations can also provide insights into the geometries of excited states, which is crucial for understanding fluorescence and other photophysical processes. researchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption for a Related Triazolium Salt

| Method | Wavelength (nm) |

| Experimental (in Chloroform) | 325, 410 sapub.org |

| TD-DFT (Gas Phase) | 358, 561 sapub.org |

| TD-DFT (in Chloroform) | 332, 468 sapub.org |

Data for 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt).

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. frontiersin.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. jppres.com This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence binding affinity. mdpi.com

MD simulations can also provide detailed information about the interactions between the molecule and solvent molecules. frontiersin.org This is crucial for understanding its solubility and how the solvent might affect its conformation and reactivity. By simulating the system at an atomistic level, MD can reveal the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent. researchgate.net For instance, simulations can show how water molecules arrange themselves around the polar and non-polar regions of this compound.

In the context of drug delivery, MD simulations can provide mechanistic insights into processes like drug dissolution and interactions with cell membranes. frontiersin.org While all-atom MD simulations are limited in timescale and system size, coarse-grained models can be used to study larger systems and longer events. frontiersin.org

Molecular Docking Studies for Ligand-Target Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein receptor. jppres.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.gov For this compound and its analogs, molecular docking can be used to predict their binding affinity and mode of interaction with various biological targets.

Docking studies involve placing the ligand into the binding site of the receptor and evaluating the binding energy using a scoring function. plos.org These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govsdu.dk For example, docking studies of phenyl-urea based compounds targeting Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus have been used to guide the synthesis of more potent inhibitors. nih.gov Similarly, docking has been employed to study the binding of thiourea (B124793) derivatives to the checkpoint kinase 1 (Chk1) receptor. jppres.com

The results of molecular docking are often visualized to understand the specific amino acid residues in the binding pocket that interact with the ligand. nih.gov This information is invaluable for the rational design of new analogs with improved binding affinity and selectivity.

Table 3: Example of Molecular Docking Results for Thiourea Derivatives

| Compound | Target Receptor | Scoring Function | Docking Score (kcal/mol) | Key Interactions |

| 4-Cl-PCTB | Checkpoint Kinase 1 (2YWP) | Plant Score | -67.19 jppres.com | Not specified |

| Cpd 3 (an allyl-benzoylthiourea analog) | DNA Gyrase Subunit B (1KZN) | Rerank Score | -91.2304 nih.gov | Hydrogen bond to Asn 46 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikigenes.orgnih.gov QSAR models are developed by correlating molecular descriptors (physicochemical properties) of a set of compounds with their experimentally determined activity. walisongo.ac.id These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For analogs of this compound, QSAR studies can be performed to identify the key structural features that contribute to their biological activity. nih.gov This involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for each analog. pharmacophorejournal.com Statistical methods, like multiple linear regression or partial least squares, are then used to build the QSAR model. nih.govpharmacophorejournal.com

A well-validated QSAR model can be a powerful tool in drug discovery, guiding the design of more potent and selective analogs. nih.gov For example, QSAR analyses of phenylurea substituted 2,4-diamino-pyrimidines have shown that lipophilicity is a key driver of their anti-malarial activity. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been developed for cyclic urea (B33335) derivatives as HIV-1 protease inhibitors. wikigenes.org These models provide a three-dimensional representation of the regions where steric and electrostatic properties are favorable or unfavorable for activity.

Biological and Pharmacological Investigations of 1 4 Bromophenyl 3 Ethylurea

Antimicrobial Activity Studies

The increasing prevalence of drug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Phenylurea derivatives have been identified as a promising scaffold in the pursuit of novel antibiotics and antifungals. Research into the antimicrobial potential of 1-(4-Bromophenyl)-3-ethylurea has explored its efficacy against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Currently, there is a lack of specific published research detailing the antibacterial efficacy of this compound against named Gram-positive and Gram-negative bacterial strains. While the broader class of urea (B33335) derivatives has shown varied levels of antibacterial activity, specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound are not available in the reviewed literature. Therefore, no data table on its specific antibacterial activity can be presented at this time.

Antifungal Activity Against Fungal Pathogens

Similar to its antibacterial profile, specific studies detailing the antifungal activity of this compound against pathogenic fungi are not prominently available in the scientific literature. General studies on related phenylurea compounds have indicated potential antifungal properties, but specific data, such as MIC values against key fungal pathogens for this compound, have not been reported. Consequently, a data table on its specific antifungal efficacy cannot be compiled.

Mechanistic Elucidation of Antimicrobial Action

The precise mechanism through which this compound may exert any antimicrobial effects has not been specifically elucidated in published research. For the broader class of urea derivatives, proposed mechanisms of antimicrobial action often involve the disruption of cellular membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways. However, without targeted studies on this compound, its specific mode of action at a molecular level remains unknown.

Anticancer and Antiproliferative Evaluations

The search for novel therapeutic agents for the treatment of cancer is a primary focus of medicinal chemistry. Urea derivatives, in particular, have been a source of several clinically approved anticancer drugs. The potential of this compound as an anticancer agent has been a subject of preliminary investigation.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Investigations into the in vitro cytotoxicity of this compound are in the early stages. While numerous studies have reported the antiproliferative activities of various aryl urea derivatives against a multitude of cancer cell lines, specific and comprehensive data, such as IC50 values across a diverse panel of cell lines for this compound, are not yet available in the public domain. Therefore, a detailed data table summarizing its cytotoxic profile cannot be constructed at present.

Cellular Mechanism of Antiproliferative Effects (e.g., Cell Cycle Perturbation, Apoptosis Induction, DNA Damage)

The cellular mechanisms underlying the potential antiproliferative effects of this compound have not been specifically determined. For the wider class of phenylurea-containing anticancer agents, mechanisms such as the inhibition of protein kinases, induction of apoptosis (programmed cell death), perturbation of the cell cycle, and induction of DNA damage have been well-documented. However, dedicated mechanistic studies are required to ascertain whether this compound acts through these or other cellular pathways to inhibit cancer cell proliferation.

Following extensive research, it has been determined that there is a significant lack of publicly available scientific literature detailing the specific biological and pharmacological investigations of the chemical compound this compound, as outlined in the requested article structure.

Studies focusing on its selectivity towards cancer cells versus normal cells, its anti-inflammatory response profile—including the modulation of cytokines, COX/LOX inhibition, and effects on signaling pathways like JAK/STAT—and its specific interactions with enzyme targets such as DNA gyrase or kinases could not be found.

The provided search results discuss related concepts and similar but distinct compounds:

Selectivity Towards Cancer Cells: The concept of a selectivity index (SI) is used to evaluate the differential activity of a compound against cancer cells versus normal cells, with an SI greater than 1.0 indicating a preference for cancer cells researchgate.netjppres.commdpi.com. For instance, various thiourea (B124793) and urea derivatives have been evaluated for their cytotoxic selectivity. Substituted thiourea derivatives have shown high cytotoxicity against colon, prostate, and leukemia cancer cell lines with favorable selectivity over normal human keratinocyte (HaCaT) cells nih.gov. However, no such data is available for this compound.

Anti-inflammatory Mechanisms: The roles of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in inflammation are well-documented nih.govnih.gov. The Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes are key mediators in the production of prostaglandins (B1171923) and leukotrienes, respectively, which are involved in inflammation nih.govcabidigitallibrary.orgnih.govrootspress.orgmdpi.com. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is another crucial element in mediating inflammatory responses, transmitting signals from cytokines to the nucleus to regulate gene expression nih.govmdpi.comnih.govyoutube.comyoutube.com. While these pathways are common targets for anti-inflammatory drugs, there is no specific research linking this compound to their modulation.

Enzyme Inhibition: Urea-based compounds are a known class of kinase inhibitors nih.gov. For example, various derivatives have been developed as inhibitors for LIM Kinase and ATM Kinase nih.govgoogleapis.com. Similarly, DNA gyrase, an essential bacterial enzyme, is a target for antibacterial agents, and compounds containing a 4-bromophenyl group have been investigated as potential inhibitors nih.govnih.govmdpi.comals-journal.com. A study on ethyl urea inhibitors of DNA gyrase has been noted, but specific findings related to this compound are not detailed researchgate.net.

While the broader families of aryl ureas and bromophenyl-containing molecules are of significant interest in pharmacological research, specific data for this compound is not present in the available literature. Therefore, it is not possible to generate the requested detailed article while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound.

Enzyme Inhibition and Receptor Modulation Specific to this compound

Analysis of Receptor Binding and Allosteric Modulation (e.g., CB1 Receptor)

Urea derivatives, particularly diarylureas, have been identified as a significant class of allosteric modulators of the CB1 receptor. nih.gov These compounds bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) bind. mdpi.com Allosteric modulators can influence the binding and/or signaling of orthosteric ligands, acting as either positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).

In the context of this compound, its structural similarity to known CB1 receptor allosteric modulators suggests that it likely interacts with this receptor. Research on related diarylurea compounds has shown that they can enhance the binding of CB1 agonists while simultaneously reducing their signaling efficacy, a hallmark of negative allosteric modulation. nih.gov For instance, the well-studied diarylurea PSNCBAM-1 and its analogs have been shown to increase the binding of the synthetic cannabinoid agonist [³H]CP55,940 to the CB1 receptor, while inhibiting agonist-induced intracellular calcium mobilization and [³⁵S]GTP-γ-S binding. nih.gov

While direct binding affinity and allosteric modulation data for this compound are not extensively documented, the broader class of norarachidonyl ureas has demonstrated good binding affinities for the CB1 receptor, with Ki values ranging from 55 to 746 nM. nih.gov This suggests that the urea scaffold itself is conducive to interaction with the CB1 receptor. The specific nature of the allosteric modulation by this compound, whether positive or negative, would require direct experimental evaluation through functional assays.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activity of urea-based CB1 receptor modulators is highly dependent on the nature and position of substituents on the aromatic ring and the alkyl chain. SAR studies on analogous compounds provide critical insights into the likely potency and selectivity of this compound.

Correlating Structural Modifications with Biological Potency and Selectivity

Systematic modifications of the urea scaffold have revealed key determinants of biological activity. For instance, in a series of 1-benzhydryl-3-phenylurea derivatives, the presence and nature of halogen substituents on the phenyl rings were found to be critical for CB1 receptor affinity. nih.gov Similarly, in diarylurea series, substitutions on the phenyl rings and the alkyl groups attached to the urea nitrogen have been shown to significantly impact potency. acs.org The selectivity of these compounds for the CB1 receptor over the CB2 receptor is another important aspect, with many diarylurea analogs demonstrating high selectivity for CB1. acs.org

Identification of Critical Pharmacophoric Features

The essential pharmacophoric features for urea-based CB1 allosteric modulators generally include:

A central urea moiety: This group acts as a hydrogen bond donor and acceptor, likely forming crucial interactions within the allosteric binding pocket of the CB1 receptor. nih.gov

An aromatic ring (the 4-bromophenyl group): This lipophilic group is essential for anchoring the molecule in a hydrophobic region of the binding site. The nature and position of substituents on this ring are critical for modulating affinity and activity.

Computational modeling studies on related diarylurea compounds have suggested a binding pocket that is distinct from the orthosteric site and have helped to rationalize the observed SAR. nih.gov

Impact of Halogen and Alkyl Substituents on Activity Profile

Halogen Substituents: The presence of a halogen atom on the phenyl ring is a common feature in many potent CB1 receptor modulators. In the case of this compound, the bromine atom at the 4-position is expected to significantly influence its activity. Studies on 1-benzhydryl-3-phenylurea derivatives have highlighted the particular importance of bromine substituents for achieving high affinity for the CB1 receptor. nih.gov In one instance, a compound with multiple bromine substitutions, 1-[bis(4-bromophenyl)methyl]-3-(4-bromophenyl)urea, exhibited the highest affinity within its series. nih.gov The electron-withdrawing nature and the size of the bromine atom likely contribute to favorable interactions within the receptor's binding site. Research on diarylureas has also indicated that electron-deficient aromatic groups at the 4-chlorophenyl position are important for activity, a finding that is likely translatable to the 4-bromophenyl analog.

Alkyl Substituents: The ethyl group in this compound plays a crucial role in determining its potency. SAR studies on a series of N-monoalkyl diarylurea analogs have shown that the size of the N-alkyl substituent is a determining factor for CB1 activity. acs.org In that particular series, potency was observed to increase with the elongation of the alkyl chain, reaching a peak with the N-butyl analog, after which potency began to decrease. acs.org This suggests an optimal size for the alkyl substituent to fit within a specific hydrophobic pocket. While the ethyl group is smaller than the optimal butyl group found in that study, it is still expected to contribute positively to the binding affinity. The presence of a hydrogen atom on the nitrogen of the N-alkyl group was also found to be tolerated for activity. acs.org

The following table summarizes the impact of structural modifications on the activity of urea-based CB1 receptor modulators, based on data from related analogs:

| Compound Series | Structural Modification | Impact on CB1 Receptor Activity |

| 1-Benzhydryl-3-phenylureas | Introduction of bromine substituents on the phenyl rings | Increased affinity nih.gov |

| Replacement of urea oxygen with sulfur | Decreased affinity nih.gov | |

| Diarylureas | Elongation of N-monoalkyl substituent (from methyl to butyl) | Increased potency acs.org |

| N-butyl substituent | Highest potency in the N-monoalkyl series acs.org | |

| Cyclopentyl substituent on nitrogen | Similar potency to the pentyl analog acs.org | |

| Electron-deficient groups at the 4-position of the phenyl ring | Important for activity |

Advanced Research Perspectives and Potential Applications of 1 4 Bromophenyl 3 Ethylurea

Role as a Lead Compound in Drug Discovery and Development

The urea (B33335) moiety is a critical pharmacophore in modern medicinal chemistry, particularly in the development of anticancer agents that function as kinase inhibitors. frontiersin.orgresearchgate.net The N,N'-disubstituted urea structure is a key feature in several approved drugs. The specific structural components of 1-(4-Bromophenyl)-3-ethylurea—the para-substituted brominated phenyl ring and the small alkyl ethyl group—make it a compound of significant interest for further development.

Research into structure-activity relationships (SAR) of similar phenylurea derivatives has provided insights into the favorable characteristics of this compound. Studies have shown that for anticancer activity, a proper alkyl substitution on the N'-position can enhance potency. nih.gov Furthermore, in the development of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, para-halogen substitution on the phenyl ring is a common feature, with bromine-substituted compounds showing notable activity. nih.gov

The 4-bromophenyl group contributes to the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. researchgate.net This structural motif is found in numerous kinase inhibitors. The urea group itself is an excellent hydrogen bond donor and acceptor, allowing it to form stable interactions within the active sites of enzymes like protein kinases, which are pivotal in cancer cell signaling pathways such as the PI3K/Akt/mTOR pathway. researchgate.netresearchgate.net While direct studies on this compound are limited, the activity of analogous compounds highlights its potential as a valuable lead structure for designing novel therapeutics, particularly in oncology.

Table 1: Examples of Biologically Active Phenylurea Derivatives and Their Targets

| Compound Class/Example | Target/Activity | Significance for this compound |

|---|---|---|

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Antitumor activity against various human cancer cell lines. nih.gov | Demonstrates that N'-alkyl substitution can enhance anticancer potency. nih.gov |

| Para-substituted phenyl urea derivatives | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov | Shows that para-bromine substitution contributes to potent enzyme inhibition. nih.gov |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | Inhibition of PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer. researchgate.net | Highlights the role of the diaryl urea scaffold in targeting critical cancer signaling pathways. researchgate.net |

| General Phenylurea Derivatives | Inhibition of tubulin polymerization; broad anticancer activity. researchgate.net | Establishes the phenylurea core as a privileged scaffold in anticancer drug design. researchgate.net |

Applications in Agrochemical Research

Phenylurea compounds have a long and successful history in the agrochemical industry, primarily as herbicides. ontosight.ai Their main mode of action is the inhibition of photosynthesis at the photosystem II (PSII) level, a mechanism shared by well-known herbicides like diuron (B1670789) and linuron. ontosight.ai The N-(4-bromophenyl)urea structural core is a known environmental transformation product of the herbicide Metobromuron, directly linking this chemical class to herbicidal activity. nih.gov

Research on novel urea derivatives continues to yield potent herbicidal candidates. Studies have demonstrated that certain phenylurea compounds exhibit significant inhibitory activity on the root growth of various weed species. researchgate.net For instance, some derivatives have shown excellent activity against weeds like Amaranthus retroflexus by potentially modulating auxin response pathways. researchgate.net

Beyond herbicidal action, related halogenated phenyl-thioureas have been investigated for their cytokinin-like activity, meaning they can act as plant growth regulators. nih.gov This suggests that derivatives of this compound could be explored not only for weed control but also for modulating crop growth and development. The combination of a halogenated phenyl ring and an N-alkyl group is a recurring theme in potent agrochemicals, positioning this compound as a strong candidate for screening and development in this sector.

Table 2: Phenylurea Compounds in Agrochemicals

| Compound Type | Application | Mode of Action |

|---|---|---|

| Phenylurea Herbicides (e.g., Diuron, Linuron) | Weed control in various crops. ontosight.ai | Inhibition of photosynthesis at photosystem II. ontosight.ai |

| Novel Urea Derivatives | Inhibition of root growth in weeds like Arabidopsis and Amaranthus retroflexus. researchgate.net | Potentially through modulation of auxin response. researchgate.net |

| N-alkyl-N'-halogenophenylthioureas | Plant growth regulation. nih.gov | Exhibit cytokinin-like activity. nih.gov |

Advanced Materials Science Applications

The applications of phenylurea derivatives extend beyond life sciences into the realm of materials science. ontosight.ai The structural features of this compound make it an interesting building block for the design of functional organic materials and supramolecular assemblies. ontosight.ai

The urea functional group is capable of forming strong, directional, and predictable one-dimensional hydrogen-bonding chains. This property is highly valued in crystal engineering for creating well-ordered supramolecular structures. Furthermore, the presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction that is increasingly used as a tool in materials design to control the self-assembly of molecules into specific architectures, such as liquid crystals or organic frameworks. ontosight.ai

These non-covalent interactions (both hydrogen and halogen bonds) can be exploited to construct materials with tailored properties. For example, phenylurea derivatives are investigated for their potential in creating non-linear optical (NLO) materials, where the ordered arrangement of molecules leads to unique light-manipulating properties. The combination of a polarizable aromatic system (bromophenyl) and the hydrogen-bonding urea motif could be leveraged in the design of such advanced materials.

Table 3: Potential Materials Science Applications for this compound

| Potential Application | Relevant Structural Feature(s) | Underlying Principle |

|---|---|---|

| Crystal Engineering & Supramolecular Chemistry | Urea group, Bromine atom | Formation of predictable hydrogen-bonding chains and halogen bonds to guide self-assembly. ontosight.ai |

| Non-Linear Optical (NLO) Materials | Polarizable bromophenyl ring, Ordered assembly via hydrogen bonds | Creation of non-centrosymmetric crystal structures required for second-order NLO effects. ontosight.ai |

| Functional Polymers | Urea and bromophenyl groups | Incorporation as a monomer to impart specific properties like thermal stability, self-healing capabilities, or specific binding sites. |

Q & A

Basic: What are the established synthetic routes for 1-(4-Bromophenyl)-3-ethylurea, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling 4-bromoaniline with ethyl isocyanate under controlled conditions. A two-step approach is recommended:

Formation of the urea bond : React 4-bromoaniline with ethyl isocyanate in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

For optimization, employ factorial design to evaluate variables (temperature, solvent ratio, catalyst presence). For example, a 2³ factorial design can test interactions between temperature (25°C vs. 50°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 vs. 1:1.2). Analyze yield data using ANOVA to identify significant factors .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the urea NH protons (δ 5.8–6.2 ppm) and aromatic protons (δ 7.2–7.6 ppm for the bromophenyl group).

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 257 [M+H]⁺.

Cross-reference data with analogs (e.g., 3-(p-chlorophenyl)-1,1-dimethylurea in ) to validate expected spectral patterns .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Conduct a stability-indicating study :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~270 nm).

- Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC.

Example Data Table:

| Condition | Solubility (mg/mL) | Degradation (%) at 4 weeks |

|---|---|---|

| pH 7, 25°C | 12.5 ± 0.3 | <5 |

| pH 2, 40°C | 8.2 ± 0.5 | 18 ± 2 |

| Use regression analysis ( ) to model degradation kinetics . |

Advanced: How can computational methods accelerate the design of derivatives or improve reaction efficiency for this compound?

Methodological Answer:

Adopt reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states. For example:

Quantum Chemical Calculations : Optimize geometries at the DFT/B3LYP/6-31G* level to identify energetically favorable pathways.

Machine Learning (ML) : Train models on existing urea synthesis datasets to predict optimal catalysts or solvents.

Integrate with COMSOL Multiphysics ( ) for multiphase reaction simulations. Validate predictions via small-scale experiments .

Advanced: How should researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Methodological Answer:

Perform meta-analysis with the following steps:

Data Normalization : Standardize activity metrics (e.g., IC50, % inhibition) across studies.

Multivariate Analysis : Use principal component analysis (PCA) to identify assay-specific variables (e.g., cell line, incubation time).

Orthogonal Validation : Re-test in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).

Leverage quasi-experimental design () to control confounding variables like solvent effects .

Advanced: What advanced spectroscopic techniques can elucidate the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect ligand-target binding at nanomolar concentrations.

- Cryo-Electron Microscopy (cryo-EM) : Resolve structural changes in proteins upon urea binding (resolution <3 Å).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

Compare with microspectroscopic imaging approaches () for surface-adsorption studies .

Advanced: How can AI-driven automation enhance high-throughput screening (HTS) of this compound analogs?

Methodological Answer:

Implement smart laboratory workflows :

Autonomous Robotics : Use liquid handlers to prepare 96-/384-well plates.

Real-Time ML Adjustments : Train models on fluorescence or luminescence data to prioritize analogs with desired IC50 thresholds.

Feedback Loops : Integrate HTS data into quantum chemical simulations () for iterative design.

This reduces trial-and-error cycles by >50% ( ) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of isocyanate vapors.

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal (per EPA guidelines in ).

Reference SDS of analogs (e.g., [(3-chlorophenyl)-phenylmethyl]urea in ) for spill-response protocols .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

Apply Quality-by-Design (QbD) principles :

Critical Process Parameters (CPPs) : Identify via risk assessment (e.g., stirring rate, cooling time).

Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress.

Statistical Control Charts : Track impurities (e.g., unreacted aniline) using Shewhart charts.

Align with CRDC standards for chemical engineering design () .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., environmental chemistry or drug delivery)?

Methodological Answer:

- Environmental Fate Studies : Use HPLC-MS/MS to track degradation products in simulated wastewater (pH 7–9, UV exposure).

- Drug Delivery : Encapsulate in PLGA nanoparticles; characterize release kinetics via dialysis (PBS, 37°C).

- Collaborative Frameworks : Adopt CRDC’s RDF2050108 standards () for process control in scaled-up synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.